2-[Methyl(2-nitrophenyl)amino]acetic acid
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Overview
Description
2-[Methyl(2-nitrophenyl)amino]acetic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are pivotal in addressing water scarcity and the environmental accumulation of recalcitrant compounds. Research has shown that AOPs can effectively degrade acetaminophen (ACT) in aqueous media, generating various by-products including acetic acid. This study highlights the significance of understanding the degradation pathways, kinetics, and mechanisms of such compounds in AOPs, potentially contributing to enhanced treatment methodologies for pharmaceutical contaminants in water sources (Qutob et al., 2022).
Colorimetric Analysis in Clinical Pathology
The development of colorimetric methods for estimating biochemical compounds in clinical samples is an area of significant interest. Research on the use of aminoacetic acid in color reactions, specifically for acetoacetic acid estimation, underscores the chemical's utility in enhancing and stabilizing color production for diagnostic purposes. This application is critical in the routine estimation of acetoacetate in clinical settings, demonstrating the versatility of aminoacetic acid derivatives in biochemical analysis (Schilke & Johnson, 1965).
Environmental and Health Impacts of Herbicide Toxicity
The study of the environmental and health impacts of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has highlighted the critical need for understanding the toxicological profiles of chemical compounds. Through a scientometric review, this research provides insights into global trends and gaps in the study of 2,4-D toxicity and mutagenicity, emphasizing the importance of further research on the molecular biology, human exposure assessment, and degradation studies of herbicides. This underscores the broader implications of chemical toxicity studies in environmental science and public health (Zuanazzi et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-[Methyl(2-nitrophenyl)amino]acetic acid are currently unknown. This compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Properties
IUPAC Name |
2-(N-methyl-2-nitroanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUDDLPJMAILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602269 |
Source
|
Record name | N-Methyl-N-(2-nitrophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31918-24-8 |
Source
|
Record name | N-Methyl-N-(2-nitrophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.